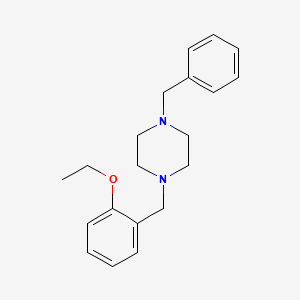![molecular formula C12H11N3OS2 B5849900 N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5849900.png)
N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,3,4-thiadiazole, which is a type of heterocyclic compound . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This suggests that derivatives of 1,3,4-thiadiazole might have the ability to disrupt processes related to DNA replication .
Applications De Recherche Scientifique
Antimicrobial Activity
1,3,4-Thiadiazole derivatives: have been extensively studied for their antimicrobial properties. The presence of the thiadiazole ring is known to confer significant biological activity, and when combined with a methylthio group, the compound’s efficacy against various bacterial and fungal strains is enhanced . Research has shown that these compounds can be potent inhibitors of microbial growth, making them valuable in the development of new antimicrobial agents.
Anticancer Potential
The cytotoxic properties of 1,3,4-thiadiazole derivatives make them candidates for anticancer drug development. These compounds can disrupt DNA replication processes, thereby inhibiting the proliferation of cancer cells. Studies have indicated that certain derivatives exhibit selective toxicity towards cancer cells over normal cells, which is a desirable trait in chemotherapy .
Enzyme Inhibition
Thiadiazole derivatives are known to act as enzyme inhibitors, with potential applications in treating diseases where enzyme regulation is therapeutic. For instance, they can inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate pathway, which is targeted in certain types of cancer therapies .
Forensic Science
Some thiadiazole derivatives, particularly those with sulfur-containing groups, have been found to be excellent fluorogenic reagents for fingerprint detection. They offer higher sensitivity compared to traditional methods and can be used to develop new techniques for forensic analysis .
Mécanisme D'action
Target of Action
The compound belongs to the 1,3,4-thiadiazole class of compounds, which have been studied for their wide range of biological activities . .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the potential antimicrobial and anticancer activities of 1,3,4-thiadiazol derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in these cells .
Result of Action
Based on the potential antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may induce cell death in these cells .
Propriétés
IUPAC Name |
(E)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c1-17-12-15-14-11(18-12)13-10(16)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKFDWLJLWQRLF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)


![methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)
![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)


![4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5849890.png)

![4-chlorophenyl 2-[(diethylamino)carbonyl]benzoate](/img/structure/B5849902.png)


![3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5849927.png)
